molecular formula C17H14N2O2S2 B4049886 2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole

2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole

Cat. No.: B4049886
M. Wt: 342.4 g/mol
InChI Key: JIGDDHVWHPYIHV-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(benzylthio)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-thiadiazole is 342.04967004 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Research

1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, a study reported the synthesis of novel Schiff’s bases containing a thiadiazole scaffold, which exhibited promising anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The compounds showed GI50 values comparable to the standard drug Adriamycin, with certain derivatives being highlighted as the most promising anticancer agents (Tiwari et al., 2017).

Photovoltaic Applications

The incorporation of thiadiazole derivatives into donor-acceptor polymers for bulk heterojunction solar cells has been explored. A systematic study assessed the effect of positioning alkyl chains on the thiadiazole unit on the properties of polymers, revealing insights into the structural modifications that enhance solubility and molecular weight, potentially improving photovoltaic efficiency (Zhou et al., 2010).

Antifungal and Antibacterial Agents

Research has also focused on the synthesis of thiadiazole derivatives with antimicrobial properties. Compounds synthesized for their antifungal and antibacterial activities have demonstrated moderate effectiveness against various microorganisms. This suggests potential applications of thiadiazole derivatives in developing new antimicrobial agents (Matysiak et al., 2011).

Antischistosomal Agents

Additionally, thiadiazole derivatives have been evaluated for their schistosomicidal activity, offering a new class of potent agents against Schistosoma mansoni. Certain compounds exhibited activity comparable to praziquantel, the standard treatment, highlighting their potential as novel therapeutic agents for schistosomiasis (Mahran et al., 2007).

Properties

IUPAC Name

2-benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S2/c1-2-6-12(7-3-1)11-22-17-19-18-16(23-17)15-10-20-13-8-4-5-9-14(13)21-15/h1-9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGDDHVWHPYIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C3=NN=C(S3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole
Reactant of Route 2
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2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole
Reactant of Route 3
Reactant of Route 3
2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole
Reactant of Route 4
Reactant of Route 4
2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole
Reactant of Route 5
2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole
Reactant of Route 6
2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole

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